molecular formula C10H9ClN2O2 B1352707 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid CAS No. 82138-56-5

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid

Cat. No. B1352707
CAS RN: 82138-56-5
M. Wt: 224.64 g/mol
InChI Key: LPODEKMPICKOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is a biochemical compound used for proteomics research . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . A series of benzimidazole-oxadiazole compounds were synthesized, which could be similar to the synthesis of our compound .


Molecular Structure Analysis

The molecular formula of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is C10H9ClN2O2 . The structure data file of this compound is available and can be imported to most of the chemistry software for further analysis .


Chemical Reactions Analysis

Imidazole, the core structure of this compound, is known for its broad range of chemical and biological properties . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Neuroprotective Applications

A study by Baudy et al. (2001) focused on the design, synthesis, and biological evaluation of benzimidazole-spaced phosphono-alpha-amino acid competitive NMDA antagonists. The compounds, including derivatives similar to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," demonstrated potent and selective NMDA antagonistic activity. One specific compound showed significant neuroprotective potential by reducing the volume of infarcted brain tissue in an ischemia model, highlighting its therapeutic potential as a neuroprotective agent Baudy, Fletcher, Yardley, Zaleska, Bramlett, Tasse, Kowal, Katz, Moyer, & Abou-Gharbia, 2001.

Antimicrobial Activity

El-Meguid (2014) synthesized new compounds containing a benzimidazole moiety, similar to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," incorporated into different amino acids and sulfamoyl and/or pyrrole analogues. These compounds were evaluated for their antimicrobial activities against various bacteria and fungi. The study found significant effectiveness against gram-positive and gram-negative bacteria, as well as fungal species, underscoring the potential of these derivatives in developing new antimicrobial agents El-Meguid, 2014.

Applications in Material Science

In a study by Wei et al. (2006), tridentate ligands derived from benzimidazole, including structures akin to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," were synthesized and reacted with rhenium tricarbonyl complexes. These complexes exhibited interesting luminescence properties, suggesting their potential use in developing novel fluorescence applications Wei, Babich, Ouellette, & Zubieta, 2006.

Safety And Hazards

The safety data sheet (SDS) for 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid can be viewed and downloaded for free . The SDS contains information about the hazards of the compound and the necessary precautions to take when handling it.

properties

IUPAC Name

3-(6-chloro-1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPODEKMPICKOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424388
Record name 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid

CAS RN

82138-56-5
Record name 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.